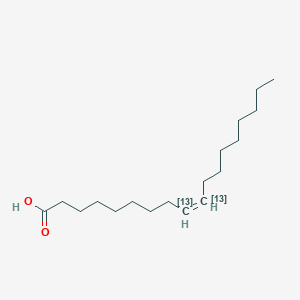
(Z)-(9,10-13C2)octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(9,10-13C2)octadec-9-enoic acid is a labeled fatty acid derivative, where the carbon atoms at positions 9 and 10 are isotopically labeled with carbon-13. This compound is a variant of oleic acid, a monounsaturated omega-9 fatty acid commonly found in various animal and vegetable fats and oils. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(9,10-13C2)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid structure. One common method is the catalytic hydrogenation of a precursor compound that contains the desired isotopic labels. The reaction conditions often include the use of a palladium or platinum catalyst under a hydrogen atmosphere. The process may also involve the use of protective groups to ensure the selective incorporation of the isotopic labels at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic materials. The production process involves the use of isotopically labeled starting materials, which are then subjected to a series of chemical reactions to produce the final labeled compound. The process is carefully monitored to ensure high purity and accurate isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
(Z)-(9,10-13C2)octadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bond into a single bond.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron or aluminum chloride.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(Z)-(9,10-13C2)octadec-9-enoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the fate of fatty acids in biological systems.
Lipidomics: Helps in the study of lipid metabolism and the role of fatty acids in cellular processes.
Drug Development: Used in the development of pharmaceuticals that target fatty acid metabolism.
Environmental Studies: Helps in tracing the movement and transformation of fatty acids in environmental samples.
Mechanism of Action
The mechanism of action of (Z)-(9,10-13C2)octadec-9-enoic acid involves its incorporation into metabolic pathways where it behaves similarly to natural oleic acid. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes involved in fatty acid metabolism, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: The non-labeled version of (Z)-(9,10-13C2)octadec-9-enoic acid.
Linoleic Acid: Another omega-6 fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for detailed tracing and analysis in scientific research. This makes it a valuable tool for studying metabolic pathways and the role of fatty acids in various biological processes.
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
(Z)-(9,10-13C2)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1 |
InChI Key |
ZQPPMHVWECSIRJ-QIYRZPEASA-N |
Isomeric SMILES |
CCCCCCCC/[13CH]=[13CH]\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


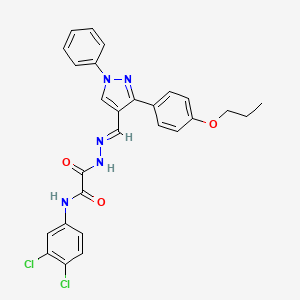
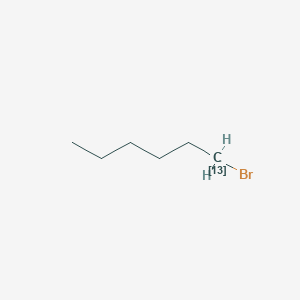

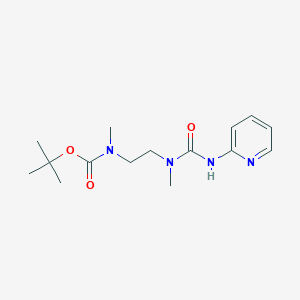
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12054681.png)
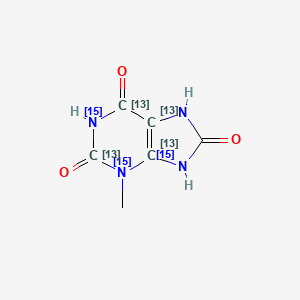
![2-(2,5-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12054692.png)


![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)


![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
